molecular formula C25H28N2O5 B1500013 tert-butyl 2-(3-(2-amino-2-oxoacetyl)-1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate CAS No. 889675-08-5

tert-butyl 2-(3-(2-amino-2-oxoacetyl)-1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate

Cat. No.: B1500013
CAS No.: 889675-08-5
M. Wt: 436.5 g/mol
InChI Key: BZBUAIWSQULJSV-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-(2-amino-2-oxoacetyl)-1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate: is a complex organic compound with a unique structure that combines various functional groups, including an indole ring, an amino group, and an ester group. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-(2-amino-2-oxoacetyl)-1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl and Ethyl Groups: The benzyl and ethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the Amino-Oxoacetyl Group: The amino-oxoacetyl group can be introduced through an acylation reaction using an appropriate acyl chloride or anhydride.

    Esterification: The final step involves the esterification of the intermediate with tert-butyl chloroacetate under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, alcohols, and thiols, often under basic or acidic conditions.

Major Products:

    Oxidation Products: Various oxidized indole derivatives.

    Reduction Products: Alcohols and amines.

    Substitution Products: Substituted esters and amides.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

Biology:

    Biological Activity: The compound and its derivatives may exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine:

    Drug Development: The compound is of interest in drug development, particularly for its potential as a lead compound in the design of new therapeutic agents.

Industry:

    Material Science: The compound may find applications in material science, particularly in the development of novel polymers and materials with specific properties.

Mechanism of Action

The exact mechanism of action of tert-butyl 2-(3-(2-amino-2-oxoacetyl)-1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate depends on its specific biological target. Generally, the compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The indole ring can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, while the amino and ester groups can form covalent bonds or coordinate with metal ions.

Comparison with Similar Compounds

  • tert-Butyl 2-(3-(2-amino-2-oxoacetyl)-1-benzyl-2-methyl-1H-indol-4-yloxy)acetate
  • tert-Butyl 2-(3-(2-amino-2-oxoacetyl)-1-benzyl-2-propyl-1H-indol-4-yloxy)acetate

Uniqueness:

  • Structural Features: The presence of the ethyl group at the 2-position of the indole ring distinguishes it from similar compounds with different alkyl groups.
  • Biological Activity: The specific substitution pattern may result in unique biological activities and interactions with molecular targets.

This detailed article provides a comprehensive overview of tert-butyl 2-(3-(2-amino-2-oxoacetyl)-1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-5-17-22(23(29)24(26)30)21-18(27(17)14-16-10-7-6-8-11-16)12-9-13-19(21)31-15-20(28)32-25(2,3)4/h6-13H,5,14-15H2,1-4H3,(H2,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBUAIWSQULJSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)OC(C)(C)C)C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660998
Record name tert-Butyl ({3-[amino(oxo)acetyl]-1-benzyl-2-ethyl-1H-indol-4-yl}oxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889675-08-5
Record name tert-Butyl ({3-[amino(oxo)acetyl]-1-benzyl-2-ethyl-1H-indol-4-yl}oxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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